4-pentyloxy-benzoic acid ethyl ester
CAS No.: 177715-63-8
Cat. No.: VC11720711
Molecular Formula: C14H20O3
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177715-63-8 |
|---|---|
| Molecular Formula | C14H20O3 |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | ethyl 4-pentoxybenzoate |
| Standard InChI | InChI=1S/C14H20O3/c1-3-5-6-11-17-13-9-7-12(8-10-13)14(15)16-4-2/h7-10H,3-6,11H2,1-2H3 |
| Standard InChI Key | KWSCWEHOCJQDEC-UHFFFAOYSA-N |
| SMILES | CCCCCOC1=CC=C(C=C1)C(=O)OCC |
| Canonical SMILES | CCCCCOC1=CC=C(C=C1)C(=O)OCC |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is ethyl 4-(pentyloxy)benzoate, reflecting its two key functional groups: a pentyloxy ether substituent at the fourth position of the benzene ring and an ethyl ester moiety. The benzene ring serves as the core structure, with the pentyloxy group () enhancing hydrophobicity, while the ethyl ester (
) contributes to its solubility in organic solvents.
The molecular formula corresponds to a molar mass of 236.31 g/mol. The exact mass, calculated using isotopic distribution, is 236.1412 Da. The octanol-water partition coefficient (LogP), estimated via computational methods, is approximately 3.8, indicating moderate lipophilicity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 4-(pentyloxy)benzoate typically involves a two-step process:
-
Williamson Ether Synthesis: Ethyl 4-hydroxybenzoate reacts with 1-bromopentane in the presence of a base such as potassium carbonate () supported on alumina (). This method achieves high yields (≥85%) within 4 hours under reflux conditions, as demonstrated in analogous syntheses .
-
Esterification (Optional): If starting from 4-pentyloxybenzoic acid, Fischer esterification with ethanol in acidic media (e.g., ) completes the synthesis:
Optimization Strategies
-
Catalyst Efficiency: The use of reduces reaction times compared to traditional bases like aqueous NaOH .
-
Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates in etherification steps .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight (g/mol) | 236.31 |
| Density (g/cm³) | ~1.05 (estimated) |
| Boiling Point (°C) | 320–335 (predicted) |
| Melting Point (°C) | <25 (liquid at room temp) |
| LogP | 3.8 |
| Solubility | Insoluble in water; soluble in ethanol, acetone |
The compound’s liquid state at room temperature facilitates handling in organic syntheses. Its insolubility in water aligns with its LogP value, suggesting utility in hydrophobic matrices .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
-NMR (400 MHz, CDCl₃):
-
-NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Prominent peaks include:
Thermal Behavior and Stability
Thermogravimetric analysis (TGA) of structurally similar esters reveals decomposition onset temperatures () above 300°C . Differential scanning calorimetry (DSC) data indicate no phase transitions below 200°C, consistent with its liquid state at ambient conditions. The compound’s thermal stability supports its use in high-temperature applications, such as polymer additives .
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